

# role of disulfane in protein structure and stability

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An In-depth Technical Guide on the Role of **Disulfane** in Protein Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Protein persulfidation, the formation of a **disulfane** (R-SSH) bond at a cysteine residue, is an evolutionarily conserved post-translational modification pivotal in cellular signaling and redox homeostasis. Mediated primarily by hydrogen sulfide (H<sub>2</sub>S), this modification is now recognized not as a permanent structural stabilizer akin to a disulfide bond, but as a dynamic regulatory switch. Persulfidation alters protein function, protects cysteine thiols from irreversible oxidation, and modulates critical signaling pathways. This guide provides a comprehensive overview of the chemical biology of protein **disulfanes**, their impact on protein function, detailed experimental protocols for their detection, and their role in key signaling pathways. While the transient and regulatory nature of persulfidation means that its contribution to a protein's thermodynamic stability is not a primary focus of current research, its role in functional stability under oxidative stress is profound.

## Introduction to Protein Disulfanes (Persulfidation)

A **disulfane** in the context of proteins, more commonly referred to as a persulfide, is formed by the addition of a sulfur atom to the thiol group of a cysteine residue (R-SH), resulting in a persulfide group (R-SSH).[1][2] This modification is a key mechanism through which the gasotransmitter hydrogen sulfide (H<sub>2</sub>S) exerts its biological effects.[3] Unlike the well-



characterized disulfide bond (R-S-S-R') which covalently links two cysteine residues and is a major contributor to the thermodynamic stability of extracellular proteins, the **disulfane** is a transient modification that acts as a redox-sensitive switch.[1][4]

#### Chemical Properties of **Disulfanes**:

- Acidity: Persulfides are significantly more acidic than their corresponding thiols. The pKa of a cysteine persulfide is estimated to be around 4.3-5.5, which is about 3-4 units lower than that of a typical cysteine thiol.[3] This means that at physiological pH, the persulfide group exists predominantly in its anionic form (R-SS<sup>-</sup>), making it a potent nucleophile.[3]
- Reactivity: The persulfide group is both a better nucleophile and a better electrophile than a thiol group.[2][3] This enhanced reactivity allows it to react rapidly with oxidants like hydrogen peroxide and peroxynitrite, often orders of magnitude faster than the corresponding thiol.[3] This property is central to its protective role against oxidative damage.
- Formation: Protein persulfidation is an oxidative modification. Thermodynamically, H<sub>2</sub>S cannot directly react with a reduced cysteine thiol to form a persulfide.[2][5] Instead, formation occurs through several proposed mechanisms:
  - Reaction with an oxidized cysteine: H<sub>2</sub>S can react with a cysteine sulfenic acid (R-SOH) to form a persulfide.[2][3]
  - Reaction with disulfides: H<sub>2</sub>S can react with a disulfide bond to yield a persulfide and a thiol.[3]
  - Reaction with S-nitrosothiols: H<sub>2</sub>S can react with S-nitrosothiols (R-SNO) to form persulfides.[2]

## **Role in Protein Structure and Stability**

The role of **disulfane**s in protein stability differs fundamentally from that of disulfide bonds.

 Disulfide Bonds: These are strong covalent cross-links that significantly increase the thermodynamic stability of a protein's tertiary and quaternary structure. They do this primarily by decreasing the conformational entropy of the unfolded state, making the folded state



more favorable. This stabilization is crucial for proteins that function in the oxidizing extracellular environment.

• **Disulfane** (Persulfide) Bonds: There is currently a lack of quantitative data in the scientific literature regarding the effect of persulfidation on the thermodynamic stability of proteins, such as changes in melting temperature (T<sub>m</sub>) or the Gibbs free energy of folding (ΔG). This is likely because persulfides are highly dynamic and transient modifications, not intended to be permanent structural fixtures. Their primary role is not to lock a protein into a stable conformation but to modulate its function and protect it from damage.

The "stability" conferred by persulfidation is one of functional stability under oxidative stress. By reacting with oxidants, the persulfide group shields the cysteine thiol from irreversible oxidation to sulfinic (R-SO<sub>2</sub>H) and sulfonic (R-SO<sub>3</sub>H) acids, which would lead to a loss of protein function.[1][6] The persulfide can be readily reduced back to a thiol, allowing the protein to maintain its function once the oxidative stress has passed.

## **Role in Protein Function and Signaling**

Persulfidation acts as a molecular switch that can turn protein function "on" or "off" or modify its activity.

# Case Study: Regulation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[7] Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and degradation. This keeps the antioxidant response dormant.

Upon oxidative or electrophilic stress, or in the presence of H<sub>2</sub>S, specific cysteine residues on Keap1 are modified. H<sub>2</sub>S has been shown to persulfidate Keap1, particularly at cysteine 151 (Cys151).[7][8] This modification induces a conformational change in Keap1, causing it to release Nrf2.[8] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, initiating their transcription.[9][10] This leads to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]





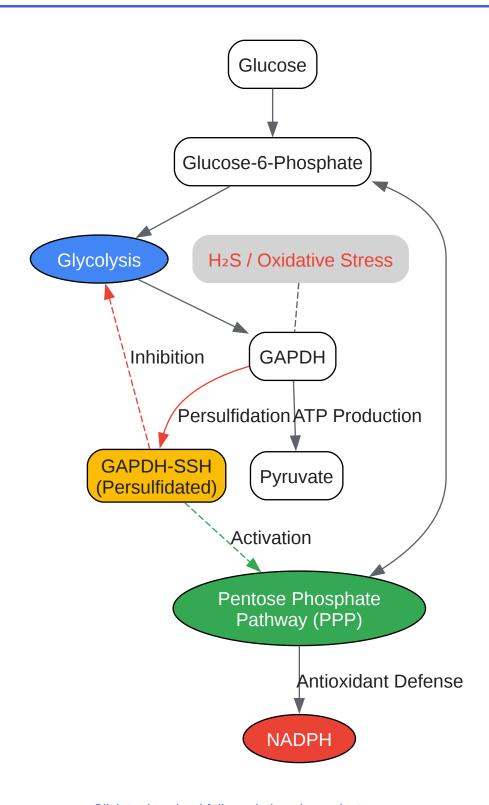
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**Diagram 1:** H<sub>2</sub>S-mediated activation of the Nrf2 antioxidant pathway via Keap1 persulfidation.

## Case Study: Regulation of Glycolysis by GAPDH Persulfidation

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a central enzyme in glycolysis. It is also a major target of redox modifications, including persulfidation at its catalytic cysteine (Cys152).[3][11] Under conditions of oxidative stress, the modification of this cysteine residue can inhibit GAPDH's glycolytic activity.[11][12] This inhibition serves as a metabolic switch, diverting the metabolic flux from glycolysis to the Pentose Phosphate Pathway (PPP).[11] The PPP is crucial for generating NADPH, the primary cellular reductant required to regenerate antioxidants like glutathione and thioredoxin, thus helping the cell to combat oxidative stress. [11] Some studies suggest that persulfidation of GAPDH can actually increase its enzymatic activity, highlighting the complex and context-dependent nature of this modification.[3]





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Diagram 2: GAPDH persulfidation acts as a metabolic switch between Glycolysis and the PPP.

## **Experimental Protocols for Disulfane Detection**



Detecting persulfides is challenging due to their transient nature and similar reactivity to thiols. [13][14] Several methods have been developed to selectively label and identify persulfidated proteins.

#### The Dimedone-Switch Method

This method leverages the unique reactivity of persulfides to enable their selective labeling.[15] [16] It is suitable for in-gel fluorescence detection and proteomic analysis by mass spectrometry.[15]

#### Principle:

- Blocking: All reactive cysteine species (thiols, persulfides, sulfenic acids) and amines are
  initially blocked with 4-chloro-7-nitrobenzofurazan (NBF-Cl).[17] The reaction with persulfides
  forms a mixed disulfide (R-S-S-NBF).
- Switching: A dimedone-based probe is added. This probe selectively displaces the NBF group from the persulfide-NBF adduct, effectively "switching" the tag onto the original persulfide site.[17] Thiol-NBF and sulfenic acid-NBF adducts do not react.
- Detection: The dimedone probe can be tagged with biotin for affinity purification or a fluorophore for in-gel visualization.[17]

#### **Detailed Protocol Workflow:**

- Protein Extraction: Lyse cells or tissues in a buffer containing NBF-Cl (e.g., 20 mM) to immediately block all reactive groups and prevent post-lysis artifacts.
- Removal of Excess NBF-CI: Remove excess blocking reagent by protein precipitation (e.g., with acetone) or gel filtration.
- Tag-Switch Reaction: Resuspend the protein pellet in a buffer containing the dimedonebased probe (e.g., 1 mM DAz-2, a clickable dimedone analog). Incubate to allow the switch reaction to occur.
- Click Chemistry (for DAz-2): If using a clickable probe, perform a copper-catalyzed click reaction to attach a fluorescent reporter (e.g., Cy5-alkyne) or a biotin tag (e.g., Biotin-



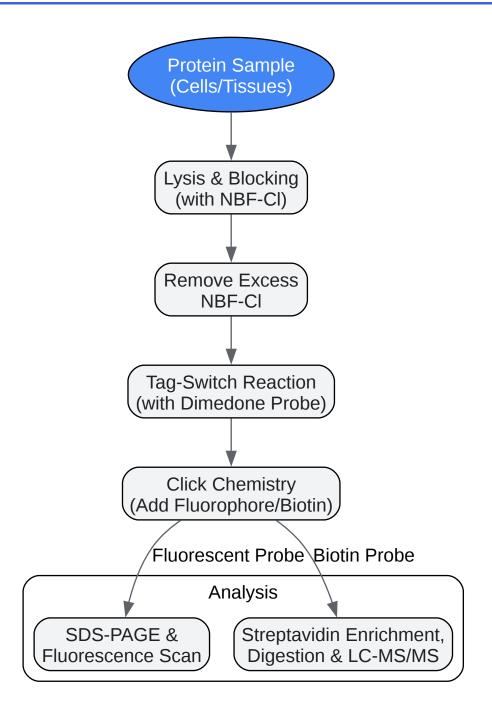




alkyne).

- Analysis:
  - In-gel Fluorescence: Separate proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore.
     [13]
  - Mass Spectrometry: If a biotin tag was used, enrich the labeled proteins/peptides using streptavidin beads. Digest the enriched proteins, and analyze the resulting peptides by LC-MS/MS to identify the persulfidated proteins.[16]





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**Diagram 3:** Experimental workflow for the Dimedone-Switch method.

## Low-pH Quantitative Thiol Reactivity Profiling (QTRP)

This chemoproteomic platform is designed for the site-specific mapping and quantification of persulfides and reactive thiols in parallel.[3]



Principle: This method exploits the significantly lower pKa of persulfides compared to thiols.[18] At a low pH (e.g., 5.0), persulfides remain largely deprotonated and highly nucleophilic, while most thiols are protonated and less reactive.[3][18] A thiol-reactive probe is used under these conditions to preferentially label the persulfides.

#### **Detailed Protocol Workflow:**

- Sample Preparation: Lyse cells or tissues and adjust the protein lysate to a low pH (e.g., 5.0).
- Labeling: Treat the lysate with a thiol-reactive probe, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM), which contains an alkyne handle for click chemistry.[19][20] At low pH, IPM will preferentially react with the more nucleophilic persulfides.
- Digestion: Digest the labeled proteome into peptides using an enzyme like trypsin.
- Isotopic Tagging: Use click chemistry to attach isotopically "light" or "heavy" azido-biotin tags to the IPM-labeled peptides from control and treated samples, respectively.[21] These tags often contain a photocleavable linker.
- Enrichment: Combine the light and heavy labeled peptide samples and enrich the biotinylated peptides using streptavidin beads.
- Mass Spectrometry: Release the bound peptides (e.g., by photocleavage) and analyze them by LC-MS/MS.
- Quantification: The relative abundance of persulfidation at a specific site can be determined
  by comparing the signal intensities of the light and heavy isotopic peptide pairs.[21] A mass
  shift corresponding to an extra sulfur atom (+32 Da) on the identified peptide confirms it was
  a persulfide.[3]

## **Conclusion and Future Directions**

The study of protein **disulfane**s has unveiled a new layer of complexity in redox signaling and the regulation of protein function. It is now clear that persulfidation is a critical post-translational modification that allows cells to respond to oxidative stress and modulate metabolic pathways. While **disulfane**s do not appear to function as long-term structural stabilizers in the same way



as disulfide bonds, they are essential for maintaining the functional integrity of proteins in a dynamic redox environment.

Future research will likely focus on several key areas:

- Improving Detection Methods: Developing more sensitive and specific methods to quantify persulfidation at the single-cell level and in real-time.[3]
- Identifying "Persulfidases": Identifying the enzymes responsible for forming and removing persulfide modifications to understand the regulatory networks that control this PTM.[3]
- Structural and Biophysical Characterization: While challenging due to their transient nature, biophysical studies on stabilized persulfidated proteins could provide insights into localized conformational changes and their impact on protein-protein interactions.
- Therapeutic Potential: Targeting protein persulfidation pathways holds promise for developing new therapies for diseases associated with oxidative stress and dysregulated H<sub>2</sub>S signaling, including neurodegenerative diseases, cardiovascular disorders, and cancer.
   [4]

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